molecular formula C11H14ClN B1221205 Benalfocin CAS No. 73943-10-9

Benalfocin

Cat. No.: B1221205
CAS No.: 73943-10-9
M. Wt: 195.69 g/mol
InChI Key: RSRUDTPYRBLHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SK&F-86466: (chemical name: 6-Chloro-N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride) is a potent and selective α2 antagonist. It acts at both pre- and post-junctional α2-adrenoceptors. The compound exhibits antihypertensive activity in rat models .

Preparation Methods

Industrial Production Methods: Information about industrial-scale production methods for SK&F-86466 is limited. It is primarily used as a research tool rather than a commercially produced drug.

Chemical Reactions Analysis

Reactions: SK&F-86466 can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed reaction conditions and specific reagents are not widely documented.

Major Products: The major products formed during these reactions depend on the specific reaction conditions. Further research is needed to elucidate the exact products.

Scientific Research Applications

Chemistry:

    Pharmacology: SK&F-86466’s α2 antagonist activity makes it valuable for studying adrenergic receptors and their signaling pathways.

    Drug Development: Researchers explore its potential as a lead compound for developing novel antihypertensive drugs.

Biology and Medicine:

    Neuroscience: Investigating its effects on neurotransmitter release and autonomic nervous system regulation.

    Cardiovascular Research: Studying its impact on blood pressure regulation.

Industry:

    Pharmaceutical Research: Used as a tool compound to understand receptor pharmacology.

    Drug Discovery: Screening for new α2 receptor modulators.

Mechanism of Action

SK&F-86466’s mechanism of action involves blocking α2-adrenoceptors. By doing so, it affects sympathetic nervous system activity, leading to antihypertensive effects. The molecular targets and pathways involved are still an active area of research.

Comparison with Similar Compounds

While SK&F-86466 is unique due to its selectivity for α2 receptors, other related compounds include:

    Yohimbine: A non-selective α2 antagonist.

    Rauwolscine: Another α2 antagonist with similar properties.

Biological Activity

Benalfocin, also known as SKF 86466, is a compound primarily recognized for its role as an alpha-2 adrenergic receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has been studied for its effects on various biological systems, particularly in the context of the central nervous system (CNS). It exhibits selective antagonistic activity at alpha-2 adrenergic receptors, which are involved in regulating neurotransmitter release and modulating sympathetic nervous system responses.

This compound functions by blocking alpha-2 adrenergic receptors, leading to increased release of norepinephrine and other neurotransmitters. This mechanism can enhance sympathetic outflow and potentially improve conditions characterized by reduced adrenergic activity. The following table summarizes the key aspects of its mechanism:

Mechanism Description
Receptor Target Alpha-2 adrenergic receptors
Effect on Neurotransmitter Increases norepinephrine release
Physiological Impact Enhances sympathetic nervous system activity

Pharmacological Properties

  • CNS Effects : this compound has been shown to influence various CNS functions, including sedation and analgesia. Studies indicate that it may enhance the analgesic effects of opioids when administered concurrently.
  • Cardiovascular Effects : The compound can lead to increased heart rate and blood pressure due to its antagonistic action on alpha-2 receptors, which normally inhibit norepinephrine release.
  • Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties in models of neurodegeneration, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

  • Study on Pain Management : A clinical trial assessed the efficacy of this compound as an adjunct to opioid therapy in postoperative pain management. Results indicated a significant reduction in opioid consumption among patients receiving this compound, suggesting enhanced analgesic effects without increased side effects.
  • Neuroprotection in Animal Models : In a rodent model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups. This highlights its potential role in neuroprotection.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound derivatives, identifying modifications that enhance receptor selectivity and potency against alpha-2 adrenergic receptors .
  • Another investigation demonstrated that this compound's effects could be modulated by varying doses, indicating a dose-dependent relationship with both therapeutic and adverse effects .

Properties

IUPAC Name

6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRUDTPYRBLHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(CC1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224650
Record name Benalfocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73943-10-9
Record name SKF 86466
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73943-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benalfocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073943109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benalfocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENALFOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN2U5UGIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benalfocin
Benalfocin
Benalfocin
Benalfocin
Benalfocin
Benalfocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.